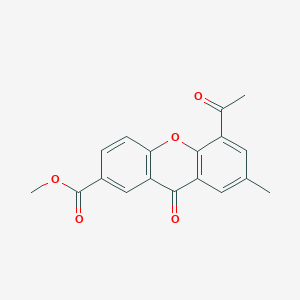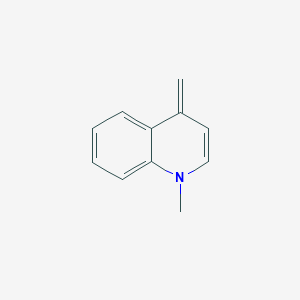
Cyclohexanone, 2-(3-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(3-hydroxyphenyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a hydroxyphenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(3-hydroxyphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenol with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-(3-hydroxyphenyl)- often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity Cyclohexanone, 2-(3-hydroxyphenyl)-.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(3-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ketone group can produce a secondary alcohol.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(3-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: Cyclohexanone, 2-(3-hydroxyphenyl)- is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone group in the cyclohexanone ring can undergo nucleophilic addition reactions, further contributing to its biological effects.
Comparación Con Compuestos Similares
Cyclohexanone, 2-(3-hydroxyphenyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A simple cyclic ketone without the hydroxyphenyl substitution.
Phenol: A simple aromatic compound with a hydroxy group.
2-Hydroxyacetophenone: A compound with a similar structure but with an acetophenone instead of a cyclohexanone ring.
The uniqueness of Cyclohexanone, 2-(3-hydroxyphenyl)- lies in its combination of a cyclohexanone ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
41179-12-8 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11,13H,1-2,6-7H2 |
Clave InChI |
VBYAOSBCIXCHER-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


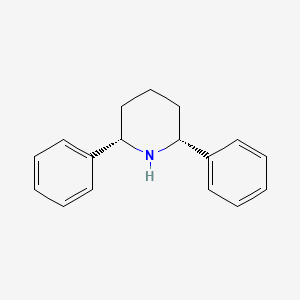


![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

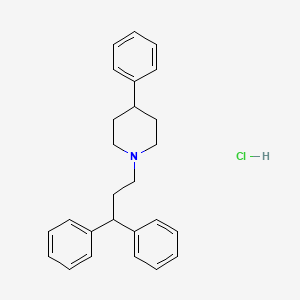
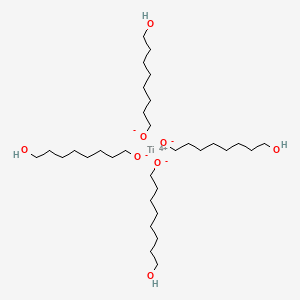

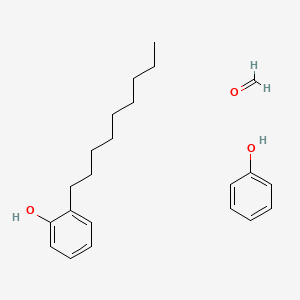
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
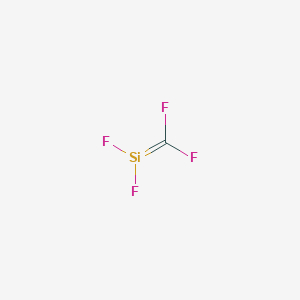
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
